1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene
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Overview
Description
1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene is an organic compound with the molecular formula C12H8F2O2P It is a fluorinated derivative of phosphonoylbenzene, characterized by the presence of fluorine atoms on both the benzene rings
Preparation Methods
The synthesis of 1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene typically involves the reaction of 4-fluorobenzene with phosphorus oxychloride (POCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Fluorobenzene+POCl3→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield phosphine derivatives.
Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives.
Scientific Research Applications
1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug formulations.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-4-(4-fluorophenyl)phosphonoylbenzene can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)phosphonoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXKXZCFOGSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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